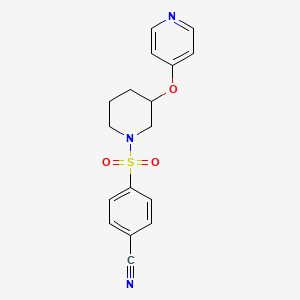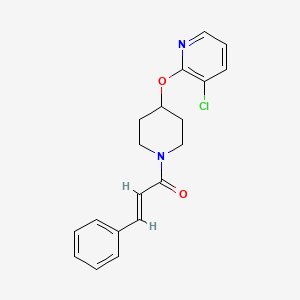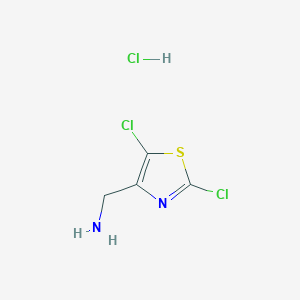![molecular formula C13H15ClN6 B2456885 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2380172-35-8](/img/structure/B2456885.png)
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors involved in various disease pathways. For example, the compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer progression. It has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is involved in the pathogenesis of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, further research is needed to investigate the safety and toxicity of this compound in vivo.
Conclusion
In conclusion, 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a promising compound that has shown potential therapeutic applications in various diseases. Its high potency and selectivity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-chloropropyl)-4-methylpiperazine and 2-chloro-6-methylpyridazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification.
Applications De Recherche Scientifique
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6/c1-10-2-3-12(18-17-10)19-4-6-20(7-5-19)13-15-8-11(14)9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWCBJQTHWMGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
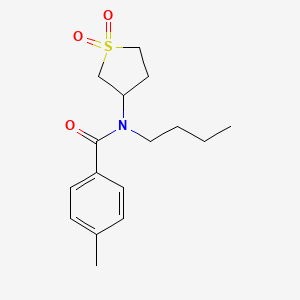

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2456813.png)
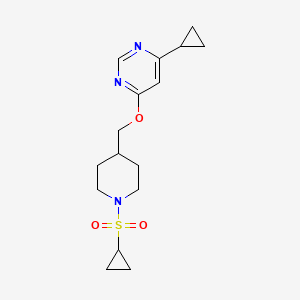
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)
![2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid](/img/structure/B2456818.png)
